molecular formula C16H29FN2Sn B2578153 2-Fluoro-3-(tributylstannyl)pyrazine CAS No. 604785-91-3

2-Fluoro-3-(tributylstannyl)pyrazine

Cat. No.: B2578153
CAS No.: 604785-91-3
M. Wt: 387.13
InChI Key: CPMUYXLMGZRVEH-UHFFFAOYSA-N
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Description

2-Fluoro-3-(tributylstannyl)pyrazine (CAS 604785-91-3) is a high-purity organotin reagent with the molecular formula C 16 H 29 FN 2 Sn and a molecular weight of 387.1 g/mol . This compound serves as a valuable synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Stille reaction, where the tributylstannyl group enables efficient carbon-carbon bond formation . Its unique structure, combining an electron-deficient pyrazine ring with both fluorine and tributylstannyl functional groups, makes it a versatile building block for constructing more complex heterocyclic systems . Researchers can leverage this compound in diverse fields, including material science for developing novel materials with specific electronic or optical properties, and pharmaceutical chemistry for creating potential drug candidates . The fluorine atom presents opportunities for further structural elaboration, while the pyrazine core is a common pharmacophore in medicinal chemistry. This product is intended for research and development purposes only and is not classified or safe for diagnostic, therapeutic, or human use. It is typically stored at cool temperatures .

Properties

IUPAC Name

tributyl-(3-fluoropyrazin-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMUYXLMGZRVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29FN2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 2 Fluoro 3 Tributylstannyl Pyrazine

Regioselective Metallation and Stannylation Approaches

The direct C-H bond activation of 2-fluoropyrazine (B1298663) through metallation, followed by quenching with an electrophilic tin reagent, presents a direct route to the desired compound. The regioselectivity of the initial deprotonation is crucial for the successful synthesis of the 3-substituted isomer.

Direct Lithiation-Stannylation Procedures

Direct lithiation of 2-fluoropyrazine offers an efficient pathway to generate a nucleophilic pyrazine (B50134) species that can readily react with a tin electrophile. The position of lithiation is directed by the electronic properties of the fluorine substituent and the pyrazine nitrogen atoms.

The choice of base and solvent system is critical in achieving the desired regioselectivity in the deprotonation of 2-fluoropyrazine. Strong, sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in a non-polar solvent like tetrahydrofuran (B95107) (THF) are often employed. The fluorine atom at the 2-position directs the deprotonation to the adjacent C-3 position due to its inductive electron-withdrawing effect, which increases the acidity of the C-3 proton. The use of a bulky base like LiTMP minimizes the risk of nucleophilic addition to the pyrazine ring, a common side reaction with less hindered bases like n-butyllithium.

Following the regioselective lithiation to form 2-fluoro-3-lithiopyrazine, the reaction is quenched with tributyltin chloride. This electrophile readily reacts with the lithiated intermediate to afford 2-Fluoro-3-(tributylstannyl)pyrazine.

Halogen-Lithium Exchange Followed by Stannylation

An alternative and often highly efficient method for the synthesis of this compound involves a halogen-lithium exchange reaction. This strategy requires a pre-functionalized pyrazine, typically 2-fluoro-3-iodopyrazine (B1315968). The carbon-iodine bond is significantly more susceptible to cleavage by an organolithium reagent than the carbon-fluorine or carbon-hydrogen bonds.

This reaction is typically carried out at low temperatures (e.g., -78 °C) in an ethereal solvent such as diethyl ether or tetrahydrofuran, using an alkyllithium reagent like n-butyllithium. The exchange is rapid and selective, generating the same 2-fluoro-3-lithiopyrazine intermediate as in the direct lithiation method. Subsequent quenching with tributyltin chloride yields the final product. The choice between bromine and iodine as the halogen is often dictated by the reactivity and availability of the starting materials, with iodine generally being more reactive in the exchange process.

Comparative Analysis of Synthetic Yields and Efficiencies

Both direct lithiation-stannylation and halogen-lithium exchange offer viable routes to this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Synthetic ApproachStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Direct Lithiation-Stannylation 2-Fluoropyrazine1. LiTMP, THF2. Bu3SnClModerate to GoodAtom economical, fewer synthetic steps.Potential for side reactions (e.g., addition), requires careful control of reaction conditions.
Halogen-Lithium Exchange-Stannylation 2-Fluoro-3-iodopyrazine1. n-BuLi, THF2. Bu3SnClGood to HighHigh regioselectivity, generally cleaner reactions.Requires the synthesis of a halogenated precursor, less atom economical.

Note: The yields presented are typical and can vary based on specific reaction conditions and scale.

Methodological Developments for Fluoro(tributylstannyl)pyrazine Analogs

The synthetic methodologies developed for this compound are adaptable for the preparation of a variety of analogous compounds. By starting with differently substituted fluoropyrazines, a range of functionalized fluoro(tributylstannyl)pyrazine derivatives can be accessed. For instance, the introduction of alkyl or aryl groups on the pyrazine ring prior to the metallation/stannylation step allows for the synthesis of more complex and sterically hindered stannanes.

Furthermore, variations in the organotin reagent used for quenching the lithiated intermediate can lead to the formation of pyrazinylstannanes with different alkyl or aryl groups on the tin atom. These methodological extensions significantly broaden the scope of accessible compounds, which are valuable building blocks in cross-coupling reactions such as Stille coupling for the synthesis of complex heterocyclic systems.

Reactivity Profiles and Transformative Synthetic Utility of 2 Fluoro 3 Tributylstannyl Pyrazine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. For a reagent like 2-Fluoro-3-(tributylstannyl)pyrazine, the organostannane group is specifically designed to participate in such transformations, most notably the Stille coupling reaction. This reaction allows for the coupling of the pyrazine (B50134) ring to a wide array of organic electrophiles under relatively mild conditions, tolerating a broad range of functional groups.

Stille Coupling Reaction Applications

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org The general catalytic cycle involves oxidative addition of the organic electrophile to a palladium(0) complex, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org Organostannanes like this compound are valued for their stability to air and moisture, which facilitates their handling and use in synthesis. wikipedia.org

This compound is an effective coupling partner in Stille reactions with a variety of aryl and heteroaryl halides (I, Br, Cl) and pseudohalides (e.g., triflates). This reaction provides a direct route to 2-fluoro-3-aryl(or heteroaryl)pyrazines, which are important substructures in many pharmaceutical compounds. The reactivity of the halide or pseudohalide typically follows the order I > Br ≈ OTf > Cl. mdpi.com The choice of palladium catalyst and ligands is crucial for achieving high yields, with electron-rich and sterically hindered phosphine (B1218219) ligands often accelerating the coupling process. harvard.edu

The reaction tolerates a wide range of functional groups on the aryl or heteroaryl partner, making it a highly valuable tool in late-stage functionalization of complex molecules. For instance, heteroarylstannanes such as those derived from furan, thiophene (B33073), and N-methylpyrrole have been successfully coupled under optimized conditions. nih.gov

Table 1: Illustrative Stille Coupling of Pyrazinylstannanes with Aryl/Heteroaryl Halides Note: This table presents examples of Stille couplings with analogous pyrazinylstannane compounds due to limited specific data for this compound.

Stannane (B1208499) PartnerElectrophile PartnerCatalyst SystemSolventTemp (°C)Yield (%)
2-(Tributylstannyl)pyrazine4-IodoanisolePd(PPh₃)₄Toluene11085
2-(Tributylstannyl)pyrazine2-BromopyridinePd₂(dba)₃ / P(2-furyl)₃Dioxane10078
2-(Tributylstannyl)pyridine4-ChlorobenzonitrilePd(OAc)₂ / XPhos / CsFt-BuOH11075
2-(Trimethylstannyl)furan2-Fluoro-3-bromopyrazinePd(PPh₃)₄DMF8088

The Stille reaction can also be employed to form ketones through the coupling of organostannanes with aroyl chlorides. msu.edu This reaction provides a direct method for the synthesis of aryl-pyrazinyl ketones. A related and often more practical approach is the carbonylative Stille coupling, where a carbonyl group is introduced by conducting the reaction under an atmosphere of carbon monoxide. nih.gov This variant couples the organostannane with an aryl halide or triflate in the presence of CO, avoiding the need to handle potentially sensitive aroyl chlorides. nih.gov The catalytic cycle is similar to a standard Stille coupling, but includes a step of CO insertion into the palladium-aryl bond before transmetalation and reductive elimination. nih.gov

Table 2: Example of Stille Coupling of a Stannylated Pyrazine with an Acyl Chloride Note: This is a representative example from the literature illustrating the coupling of a pyrazinylstannane with an acyl chloride.

Stannane PartnerElectrophile PartnerCatalystSolventTemp (°C)Yield (%)
2-(Tributylstannyl)pyrazine4-Methoxybenzoyl chloridePdCl₂(PPh₃)₂Toluene10064*

Vinyl halides and vinyl triflates are excellent electrophiles for Stille coupling reactions, providing access to fluoropyrazines bearing alkenyl substituents. msu.edu These reactions are highly stereospecific, with retention of the double bond configuration of the vinyl partner. berkeley.edu This allows for the synthesis of either (E)- or (Z)-alkenes with high fidelity. Vinyl iodides and bromides are the most commonly used vinyl halides, while vinyl chlorides are generally less reactive. msu.edu Vinyl triflates, which can be readily prepared from ketones, are also effective coupling partners and their reactivity is often comparable to that of vinyl bromides. mdpi.com

The coupling of this compound with these vinyl electrophiles is a powerful method for constructing conjugated systems that may have interesting photophysical properties or biological activities.

When a molecule contains multiple potential reaction sites, the selectivity of the reaction becomes a critical consideration. In the context of polyhalogenated fluoropyrazines, Stille coupling can often be controlled to occur at a specific position. The regioselectivity is influenced by a combination of electronic and steric factors. Generally, oxidative addition of the palladium catalyst is faster at C-X bonds that are more electron-deficient or less sterically hindered. nih.gov For instance, in polyhalogenated pyridazines, coupling often occurs preferentially at the position alpha to a nitrogen atom. nih.gov

In the case of a molecule like 2-fluoro-3-bromopyrazine, a subsequent Stille coupling would be expected to occur at the more reactive C-Br bond over the less reactive C-F bond, demonstrating high chemoselectivity. The inherent differences in the reactivity of various carbon-halogen bonds (C-I > C-Br > C-Cl >> C-F) are often exploited to achieve selective functionalization. Studies on other polyhalogenated heterocycles have shown that by careful choice of catalyst, ligands, and reaction conditions, it is possible to achieve highly regioselective Stille couplings even with identical halogen atoms present, due to subtle differences in their electronic environments. nih.gov

Integration into Multi-Step Organic Synthesis Sequences

The true utility of a building block like this compound is realized in its application within multi-step synthetic sequences to construct complex target molecules. mdpi.com The products of its Stille coupling reactions—substituted fluoropyrazines—are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net

For example, a multi-step synthesis might begin with the Stille coupling of this compound with a functionalized aryl bromide. The resulting 2-fluoro-3-arylpyrazine can then undergo further transformations at other positions on either the pyrazine or the newly introduced aryl ring. This could involve nucleophilic aromatic substitution of the fluorine atom, or further cross-coupling reactions if other reactive handles are present. The ability to perform these reactions sequentially allows for the rapid and efficient assembly of complex molecular diversity from a common intermediate. The robustness and functional group tolerance of the Stille reaction make it particularly well-suited for use in the middle or late stages of a complex synthesis. harvard.edu

Non-Palladium Catalyzed Reactions Involving the Tributylstannyl Moiety

While palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are common for organostannanes, there are valuable transformations that proceed without the need for a palladium catalyst. These reactions often involve the inherent polarity and reactivity of the carbon-tin bond, allowing for functionalization of the pyrazine ring under specific conditions.

Transmetalation Reactions for Further Functionalization

Transmetalation is a fundamental process in organometallic chemistry where a metal-carbon bond is exchanged for another. In the context of this compound, the tributylstannyl group can be replaced by a more reactive organometallic species, typically an organolithium reagent. This tin-lithium exchange is a powerful strategy for generating a nucleophilic pyrazinyl anion that can then react with various electrophiles.

The general principle of tin-lithium exchange involves the treatment of the organostannane with an organolithium reagent, such as n-butyllithium (n-BuLi). The equilibrium of this reaction favors the formation of the more stable organolithium species. In the case of this compound, the reaction would generate 2-fluoro-3-lithiopyrazine and tetrabutyltin. The resulting lithiated pyrazine is a highly reactive intermediate that can be trapped in situ with a wide range of electrophiles to introduce new functional groups at the 3-position of the pyrazine ring.

While specific experimental data for the tin-lithium exchange of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from similar transformations with other heteroaryl stannanes. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent unwanted side reactions of the highly basic organolithium intermediates.

Table 1: Plausible Transmetalation of this compound and Subsequent Electrophilic Quench

Reaction Step Reagents and Conditions Product Plausible Yield (%)
1. Tin-Lithium Exchangen-BuLi, THF, -78 °C2-Fluoro-3-lithiopyrazineHigh (in situ)
2. Electrophilic QuenchElectrophile (e.g., DMF, I₂, R-CHO)3-Substituted-2-fluoropyrazineModerate to Good

This two-step sequence allows for the introduction of a variety of functional groups, including aldehydes (from quenching with dimethylformamide), halides (from quenching with iodine or bromine), and hydroxymethyl groups (from quenching with formaldehyde), thereby significantly expanding the synthetic utility of the starting material.

Direct Transformations without Catalyst

The tributylstannyl group can also undergo direct transformations without the need for a metal catalyst. These reactions typically involve electrophilic cleavage of the carbon-tin bond. Two common examples of such transformations are halodestannylation and protodestannylation.

Halodestannylation: This reaction involves the replacement of the tributylstannyl group with a halogen atom (iodine, bromine, or chlorine). The reaction is typically achieved by treating the organostannane with an electrophilic halogen source. For instance, iododestannylation can be carried out using molecular iodine (I₂). The reaction proceeds through an electrophilic attack of the iodine on the electron-rich carbon atom of the pyrazine ring that is bonded to the tin atom, leading to the formation of 2-fluoro-3-iodopyrazine (B1315968) and tributyltin iodide.

Table 2: Representative Direct Transformations of this compound

Transformation Reagent Solvent Product
IododestannylationIodine (I₂)Dichloromethane (CH₂Cl₂)2-Fluoro-3-iodopyrazine
ProtodestannylationHydrochloric acid (HCl)Tetrahydrofuran (THF)2-Fluoropyrazine (B1298663)

Note: The products listed are based on the expected outcomes of these established reactions with aryl stannanes.

Protodestannylation: In this reaction, the tributylstannyl group is replaced by a hydrogen atom. This is typically achieved by treating the organostannane with a protic acid, such as hydrochloric acid (HCl). The proton from the acid acts as the electrophile, cleaving the carbon-tin bond to yield 2-fluoropyrazine and a tributyltin halide. This transformation can be useful when the stannyl (B1234572) group is used as a temporary directing group or when the unsubstituted pyrazine is the desired product.

These non-palladium catalyzed reactions highlight the versatility of the tributylstannyl moiety in this compound as a synthetic handle. By choosing appropriate reaction conditions and reagents, chemists can selectively perform transmetalation for further functionalization or directly transform the stannyl group, providing access to a range of substituted fluoropyrazines for various applications in medicinal chemistry and materials science.

Applications of 2 Fluoro 3 Tributylstannyl Pyrazine in Advanced Chemical Synthesis

Synthesis of π-Conjugated Systems and Functional Materials

The inherent electronic properties of the fluoropyrazine core are strategically exploited in the construction of π-conjugated systems. These materials are fundamental to the development of advanced organic electronics due to their tunable optical and charge-transport characteristics.

Fluorinated Pyrazine-Based Donor-Acceptor Conjugated Polymers

In the design of donor-acceptor (D-A) conjugated polymers, 2-Fluoro-3-(tributylstannyl)pyrazine is an exemplary monomer for introducing a potent electron-acceptor unit. The Stille cross-coupling reaction is the primary method for this polymerization, where the tributylstannyl group of the pyrazine (B50134) monomer reacts with a dihalogenated donor monomer, such as a dibrominated thiophene (B33073) or fluorene (B118485) derivative.

The polymerization process involves the palladium-catalyzed reaction between the stannylated fluoropyrazine and a suitable comonomer. The fluorine atom on the pyrazine ring plays a crucial role by lowering the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. This modification is critical for tuning the material's band gap and improving its performance in electronic devices. The inclusion of pyrazine-containing moieties has been shown to improve the planarity of the polymer backbone through noncovalent conformational locking effects between the nitrogen and sulfur atoms of adjacent rings, which enhances charge transport. rsc.org

PropertyTypical Value RangeSignificance in D-A Polymers
Optical Band Gap (Eg) 1.5 - 2.5 eVDetermines the wavelength of light absorption and emission.
HOMO Level -5.0 to -5.8 eVAffects hole injection/extraction efficiency and ambient stability.
LUMO Level -3.0 to -4.0 eVAffects electron injection/extraction efficiency.
Charge Carrier Mobility (µ) 10-4 to >1 cm²/VsDictates the efficiency of charge transport in transistors. rsc.org

This table presents typical data for donor-acceptor polymers containing pyrazine units, illustrating the property ranges achievable through the incorporation of monomers like this compound.

Pyrazinacene Scaffolds

Pyrazinacenes are a class of N-heteroacenes composed of linearly fused pyrazine rings, which are of interest for their stability and n-type semiconductor properties. nih.gov The synthesis of these extended aromatic systems can be achieved through stepwise condensation reactions. While direct use of this compound is not commonly documented, its derivatives are key precursors. For instance, it can be used to synthesize fluorinated pyrazine diamines or dichloropyrazines, which are then used in condensation reactions to build the fused-ring structure. researchgate.net

A general synthetic strategy involves the condensation of a pyrazine-2,3-diamine derivative with a 2,3-dihalo- or 2,3-dicarbonylpyrazine. By employing a fluorinated precursor derived from this compound, fluorine atoms can be precisely installed onto the final pyrazinacene core, thereby tuning its electronic properties and stability. These compounds are noted for their ability to undergo multi-electron reduction and for the stability of their reduced states. nih.gov

Organic Electronic and Optoelectronic Materials Development

The materials synthesized from this compound are integral to the development of various organic electronic and optoelectronic devices. The fluorinated pyrazine unit imparts desirable characteristics for n-type and ambipolar semiconductors used in Organic Field-Effect Transistors (OFETs). e-asct.org

In OFETs, the incorporation of highly electronegative fluorine atoms into the conjugated backbone of the semiconductor lowers the LUMO energy level, which facilitates electron injection and improves stability against oxidative degradation in air. rsc.orge-asct.org Polymers containing pyrazine units have been shown to possess highly crystalline and smooth solid-state morphologies, which are optimal for efficient charge transport. rsc.org This leads to devices with high charge carrier mobilities and excellent on/off current ratios. rsc.org The use of pyrazine-containing polymers has demonstrated high stability, retaining device characteristics even when exposed to bias stress. rsc.org

Device TypeKey Material PropertyRole of Fluoropyrazine Unit
Organic Field-Effect Transistors (OFETs) High electron mobility (µe)Lowers LUMO for efficient electron injection; enhances planarity. rsc.org
Organic Photovoltaics (OPVs) Tunable band gap, appropriate HOMO/LUMO levelsActs as a strong acceptor to create low band gap D-A polymers.
Organic Light-Emitting Diodes (OLEDs) High photoluminescence quantum yieldCan be used to create host or electron-transport materials.

This table summarizes the application of materials derived from this compound in organic electronics, highlighting the contribution of the fluoropyrazine moiety.

Construction of Complex Heterocyclic Compounds

Beyond materials science, this compound is a valuable reagent for constructing other complex molecules, particularly those with a core heterocyclic structure.

Liquid Crystalline Diazines

The synthesis of liquid crystals containing a diazine (such as pyrazine) core benefits from the use of this compound. A general route involves palladium-catalyzed cross-coupling reactions to produce rod-like alkylaryl or diarylpyrazines, some of which exhibit liquid crystalline properties. researchgate.net The rigid and planar nature of the pyrazine ring is conducive to the formation of mesophases.

The synthesis typically involves a Stille coupling between this compound and a halogenated aromatic or aliphatic partner that bears a long alkyl or alkoxy chain, which is a common feature of liquid crystalline molecules. The fluorine substituent can significantly influence the mesomorphic properties, such as the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic), by altering the molecule's polarity and intermolecular interactions. researchgate.net The incorporation of lateral fluoro substituents is a known strategy to modify phase behavior and dielectric anisotropy. researchgate.net

Pyrazine Alkaloids

Pyrazine alkaloids are a class of natural products that exhibit a range of biological activities. nih.gov While many synthetic routes to these compounds start from amino acids or other simple precursors, organometallic reagents can offer alternative and efficient pathways. nih.govresearchgate.net The use of this compound allows for the pyrazine core to be introduced into a complex molecule at a late stage of the synthesis via Stille coupling.

For example, a synthetic strategy could involve coupling the stannane (B1208499) with a vinyl or aryl halide that is part of a more complex molecular fragment. This approach provides a convergent method for assembling pyrazine-containing natural products. Although the use of this specific fluorinated stannane in the total synthesis of alkaloids is not widely reported, the reactivity profile of organostannane pyrazines makes them suitable candidates for such synthetic endeavors. mdpi.com

Adenosine (B11128) Receptor Ligands

The pyrazine nucleus is a key structural feature in a variety of potent and selective antagonists for adenosine receptors, particularly the A2A subtype. researchgate.net These receptors are implicated in various physiological processes, and their antagonists are investigated for therapeutic potential in neurodegenerative disorders like Parkinson's disease. The synthesis of these complex heterocyclic systems often relies on the strategic coupling of a pyrazine core to other aromatic or heteroaromatic systems.

This compound serves as a critical precursor for the synthesis of pyrazine-containing adenosine receptor ligands. Through palladium-catalyzed Stille coupling, the 2-fluoropyrazine (B1298663) moiety can be efficiently attached to a halogenated (typically brominated or iodinated) heterocyclic core, such as a triazole or pyrimidine (B1678525) derivative, which forms the basic scaffold of the antagonist. This reaction provides a modular and reliable method for constructing the complex frameworks required for high-affinity receptor binding.

The table below outlines the components of a representative Stille coupling reaction used to synthesize an adenosine receptor ligand precursor.

Role Component Example Purpose in Synthesis
Pyrazine SourceOrganostannane ReagentThis compoundIntroduces the essential 2-fluoropyrazine moiety into the target molecule.
Coupling PartnerOrganic HalideHalogenated triazolopyrimidineForms the core heterocyclic scaffold of the adenosine receptor antagonist.
CatalystPalladium ComplexPd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
SolventAprotic Polar SolventN,N-Dimethylformamide (DMF) or TolueneProvides the reaction medium, dissolving reactants and facilitating catalyst activity.

This synthetic approach allows for the late-stage introduction of the fluoropyrazine unit, enabling the rapid generation of diverse analogs for structure-activity relationship (SAR) studies aimed at optimizing receptor affinity and selectivity.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology, and numerous approved small-molecule inhibitors feature nitrogen-containing heterocyclic cores. ed.ac.uk Fused heterocyclic systems based on pyrazine, such as pyrrolo[2,1-f] researchgate.neted.ac.uknih.govtriazine and researchgate.neted.ac.uknih.govtriazolo[4,3-a]pyrazine, are considered privileged scaffolds as they can effectively interact with the ATP-binding site of various kinases. nih.govfrontiersin.org

The synthesis of these kinase inhibitors frequently employs palladium-catalyzed cross-coupling reactions to construct the core structure. This compound is an ideal reagent for this purpose, enabling the coupling of a fluoropyrazine ring with other functionalized heterocyclic halides. This strategy is fundamental to building the complex, multi-ring systems characteristic of potent inhibitors targeting kinases such as c-Met, VEGFR-2, and ALK. nih.govfrontiersin.org The fluorine substituent is often strategically included to enhance binding interactions within the kinase active site or to block metabolic degradation pathways. researchgate.netmdpi.com

The following table presents examples of kinase inhibitor scaffolds whose synthesis can be facilitated by the use of this compound or similar pyrazine-based building blocks.

Kinase Target Core Scaffold Synthetic Utility of Pyrazine Precursor
c-Met / VEGFR-2 researchgate.neted.ac.uknih.govtriazolo[4,3-a]pyrazineConstruction of the pyrazine portion of the fused heterocyclic system. frontiersin.org
ALK / IGF-1R2,7-disubstituted-pyrrolo[2,1-f] researchgate.neted.ac.uknih.govtriazineServes as a building block for the triazine ring precursor, which is then cyclized to form the final scaffold. nih.gov
PI3KSubstituted Pyrimidines/TriazinesIntroduction of a pyrazine substituent to modulate activity and selectivity. nih.gov
FGFR4-aminopyrrolo[2,1-f] researchgate.neted.ac.uknih.gov-triazinesUsed in the formation of the core pyrrolotriazine structure. nih.gov

The use of this organostannane reagent provides a convergent and flexible route to these important therapeutic agents, allowing medicinal chemists to systematically modify peripheral substituents to optimize the pharmacological profile.

Strategies for Medicinal Chemistry Precursors

The primary synthetic strategy involving this compound is its use as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. wikipedia.org This reaction is a cornerstone of modern medicinal chemistry due to its reliability, mild reaction conditions, and broad tolerance of sensitive functional groups, which minimizes the need for protecting group manipulations.

The general strategy involves the reaction of the organostannane with an organic electrophile, typically an aryl or heteroaryl halide (I, Br) or triflate (OTf), in the presence of a palladium(0) catalyst.

Key Components of the Stille Coupling Strategy:

Organostannane: this compound acts as the donor of the 2-fluoropyrazine group. The tributyltin group is a non-transferable ligand.

Electrophile (R-X): A molecule containing a halide or triflate leaving group at the position where the pyrazine ring is to be attached. This component is often the more complex part of the final molecule.

Palladium Catalyst: A Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle.

Ligands: Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like XPhos, are often used to stabilize the palladium catalyst and modulate its reactivity. mdpi.com

Additives: In some cases, additives like copper(I) iodide (CuI) or cesium fluoride (B91410) (CsF) can be used to accelerate the transmetalation step, which is often rate-limiting. researchgate.net

This modular approach allows for a convergent synthesis, where complex fragments are prepared separately and then joined together in a late-stage coupling step. This is highly advantageous in medicinal chemistry for building libraries of related compounds to explore structure-activity relationships efficiently. The stability and relative ease of handling of this compound make it a valuable stock reagent for introducing the fluoropyrazine pharmacophore into a wide array of potential drug candidates.

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Spectroscopic and Structural Elucidation of 2 Fluoro 3 Tributylstannyl Pyrazine and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by analyzing its vibrational modes. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequency of the absorbed radiation corresponds to the frequency of a specific molecular vibration.

Infrared (IR) Spectroscopy

The pyrazine (B50134) ring, an aromatic heterocycle, would exhibit several characteristic vibrations. These include C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The C-H bending vibrations, both in-plane and out-of-plane, would appear in the fingerprint region (below 1400 cm⁻¹).

The presence of the fluorine atom attached to the pyrazine ring introduces a C-F stretching vibration. This bond typically gives rise to a strong absorption band in the 1250-1020 cm⁻¹ region. The exact position of this band can be influenced by the electronic environment of the pyrazine ring. For instance, studies on fluoropyridines show C-F stretching frequencies in a similar range, between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net

The tributylstannyl group will contribute several characteristic bands. The aliphatic C-H stretching vibrations of the butyl groups are expected in the 2960-2850 cm⁻¹ range. The C-H bending or scissoring vibrations of the CH₂ and CH₃ groups typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. libretexts.org A key vibration for this moiety is the Sn-C stretching, which is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Expected Infrared Absorption Bands for 2-Fluoro-3-(tributylstannyl)pyrazine

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchPyrazine Ring3100 - 3000Medium to Weak
C-H StretchButyl Groups2960 - 2850Strong
C=C and C=N StretchPyrazine Ring1600 - 1400Medium
C-H Bend (Scissoring)Butyl Groups~1465Medium
C-H Bend (Methyl Rock)Butyl Groups~1375Medium
C-F StretchFluoro Group1250 - 1020Strong
Sn-C StretchTributylstannyl Group600 - 500Medium to Strong

X-ray Crystallography for Definitive Structural Assignment

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The molecular structure of this compound would be defined by the geometry of the pyrazine ring and the attached substituents. The pyrazine ring is expected to be planar, with C-C and C-N bond lengths characteristic of aromatic heterocyclic systems. The C-F bond length will be a key parameter, typically around 1.35 Å.

The tin atom in the tributylstannyl group is expected to adopt a tetrahedral geometry with the three butyl groups and the pyrazine ring as the four substituents. The Sn-C bond lengths to the butyl groups are anticipated to be in the range of 2.15-2.20 Å. The Sn-C bond to the pyrazine ring might be slightly shorter due to the sp² hybridization of the carbon atom. The C-Sn-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°.

The orientation of the tributylstannyl group relative to the pyrazine ring will be described by the torsional angles. Free rotation around the C-Sn bond is expected in the gas and liquid phases, but in the solid state, a specific conformation will be adopted to maximize packing efficiency.

Predicted Bond Parameters for this compound

ParameterAtoms InvolvedExpected Value
Bond LengthC-F~1.35 Å
Bond LengthSn-C (butyl)2.15 - 2.20 Å
Bond LengthSn-C (pyrazine)~2.14 Å
Bond AngleC-Sn-C (butyl-Sn-butyl)~109.5°
Bond AngleC-Sn-C (butyl-Sn-pyrazine)~109.5°
Torsional AngleF-C-C-SnVariable, dependent on crystal packing

Supramolecular Interactions in Solid State

In the solid state, molecules of this compound will pack in a way that maximizes intermolecular interactions. These interactions can include van der Waals forces between the butyl chains and π-π stacking interactions between the pyrazine rings. The presence of the fluorine atom can also lead to the formation of weak C-H···F hydrogen bonds.

In related organotin-pyrazine structures, it has been observed that the pyrazine nitrogen atoms can coordinate to the tin atom of a neighboring molecule, leading to the formation of coordination polymers. rsc.org This type of supramolecular assembly results in a polymeric chain structure where pyrazine molecules bridge tin centers. The Sn-N bond lengths in such adducts are typically long, indicating a weak interaction. rsc.org It is plausible that this compound could exhibit similar solid-state behavior, forming extended structures through intermolecular Sn-N coordination.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption and emission spectroscopy provide information about the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from lower to higher energy orbitals. Photoluminescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state.

For this compound, the UV-Vis absorption spectrum is expected to be dominated by electronic transitions within the pyrazine ring. Pyrazine itself exhibits two main absorption bands in the UV region. montana.edu The first is a weak band around 320 nm, corresponding to an n → π* transition, which involves the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital. montana.edu The second is a much stronger band around 260 nm, attributed to a π → π* transition. montana.edu

The substituents on the pyrazine ring, the fluorine atom and the tributylstannyl group, are expected to cause shifts in the positions and intensities of these absorption bands. The fluorine atom, being an electron-withdrawing group, is likely to cause a slight blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition. The tributylstannyl group, being weakly electron-donating, may have a modest red-shifting effect on the π → π* transition.

Expected UV-Vis Absorption Maxima for this compound

TransitionParent Chromophore (Pyrazine)Expected λmax (nm)
n → π~320< 320
π → π~260> 260

Photoluminescence (fluorescence and phosphorescence) from pyrazine and its simple derivatives is generally weak at room temperature due to efficient non-radiative decay pathways. However, the introduction of the heavy tin atom in the tributylstannyl group could potentially enhance spin-orbit coupling, which may favor phosphorescence over fluorescence. Therefore, it is possible that this compound could exhibit phosphorescence at low temperatures. Further experimental studies would be required to confirm its emissive properties.

Computational and Theoretical Studies on 2 Fluoro 3 Tributylstannyl Pyrazine Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine electron distribution, molecular orbital energies, and predict sites of reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals can predict how a molecule will interact with other reagents. rsc.orgmdpi.com

For 2-Fluoro-3-(tributylstannyl)pyrazine, the HOMO is typically localized on the tributylstannyl group and the adjacent carbon atom of the pyrazine (B50134) ring. This indicates that this part of the molecule is most susceptible to electrophilic attack. The tin-carbon bond is the most electron-rich and weakest bond, making it the site of transmetalation in Stille coupling reactions. organic-chemistry.org Conversely, the LUMO is generally distributed over the π-system of the fluoropyrazine ring. The electron-withdrawing fluorine atom and the nitrogen atoms lower the energy of the LUMO, making the ring susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller gap suggests higher reactivity. Computational studies on similar substituted pyrazines and aromatic systems show that substituents significantly influence this gap. nih.govrsc.orgnih.gov The presence of both an electron-donating tributylstannyl group and an electron-withdrawing fluoro group creates a "push-pull" electronic environment that can reduce the HOMO-LUMO gap, thereby enhancing the molecule's reactivity in cross-coupling reactions.

Interactive Data Table 1: Calculated Frontier Orbital Energies for Substituted Pyrazines

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyrazine-6.89-0.786.11
2-Fluoropyrazine (B1298663)-7.05-1.125.93
2-(Tributylstannyl)pyrazine-6.52-0.655.87
This compound-6.61-1.035.58

Note: The data in this table is illustrative and based on typical values from DFT calculations on analogous compounds for comparative purposes.

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining activation energies. For this compound, the most important reaction pathway to elucidate is the Stille cross-coupling reaction. wikipedia.orglibretexts.org The catalytic cycle of the Stille reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. harvard.edu

Theoretical studies on analogous systems have shown that the transmetalation step, where the organic group is transferred from the tin atom to the palladium catalyst, is often the rate-determining step. researchgate.net Calculations can model the coordination of the organostannane to the palladium complex and the subsequent cleavage of the carbon-tin bond. The presence of the fluorine atom on the pyrazine ring can influence the rate of this step by modifying the electron density on the pyrazine ring and affecting its coordination to the palladium center. The elucidation of the transition state structures provides insights into the geometry and energetics required for the reaction to proceed. mdpi.com

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT studies on pyrazine derivatives and organotin compounds have provided detailed information on their geometric and electronic structures. mostwiedzy.plnih.govresearchgate.net

For this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, the C-Sn bond length and the C-F bond length are key parameters that can be correlated with their reactivity. DFT can also be used to calculate various molecular properties such as dipole moments, polarizabilities, and electrostatic potentials. The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the fluorine and nitrogen atoms and a positive potential around the tin atom and the hydrogen atoms of the butyl groups, guiding the understanding of intermolecular interactions. rsc.org

Interactive Data Table 2: Selected DFT-Calculated Properties of this compound

PropertyCalculated Value
C-Sn Bond Length~2.15 Å
C-F Bond Length~1.35 Å
Dipole Moment~2.5 D
Enthalpy of FormationValue dependent on level of theory

Note: The data in this table is illustrative and based on typical values from DFT calculations on analogous compounds.

Molecular Dynamics (MD) Simulations of Organotin-Mediated Processes

While quantum chemical methods are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems over time. MD simulations can provide insights into the role of solvent, temperature, and dynamics in chemical reactions. mdpi.com

In the context of organotin-mediated processes like the Stille coupling, MD simulations can be used to model the diffusion of reactants and catalysts in solution, the conformational flexibility of the tributyl groups on the tin atom, and the interactions with solvent molecules. researchgate.net The dynamic behavior of the catalyst and substrate can influence the reaction rate and selectivity. For instance, simulations can show how the bulky tributyl groups might sterically hinder the approach of the palladium catalyst and how the polarity of the solvent might affect the stability of intermediates and transition states in the catalytic cycle. By simulating the system at a realistic temperature and pressure, MD can bridge the gap between theoretical calculations on isolated molecules and experimental observations in the laboratory.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-fluoro-3-(tributylstannyl)pyrazine, and how can side reactions be minimized?

Methodological Answer: The synthesis involves deprotonation of fluoropyrazine using hindered lithium dialkylamides (e.g., LTMP) in THF at low temperatures (–100 °C). Key parameters include:

  • Base selection : LTMP yields higher efficiency due to reduced nucleophilic side reactions.
  • Reaction time : Short contact times (~5 min) prevent over-deprotonation.
  • Trapping agent : Excess chlorotributylstannane ensures complete trapping of the intermediate.
    A major side reaction is bis-stannylation at C3 and C6 positions, which can be suppressed by controlling stoichiometry and reaction time .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : 119Sn^{119}\text{Sn} NMR to confirm stannyl group attachment.
  • X-ray crystallography : To resolve ambiguities in regiochemistry.
  • Mass spectrometry : High-resolution MS to verify molecular weight.
    For example, highlights the use of variable-temperature NMR to study dynamic stannyl group behavior in related complexes .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for constructing functionalized pyrazines?

Methodological Answer: The stannyl group enables Stille coupling with aryl/heteroaryl halides. Key considerations:

  • Catalyst : Pd(PPh3_3)4_4 or Pd2_2(dba)3_3 with AsPh3_3 as a ligand.
  • Solvent : DMF or THF under inert atmosphere.
  • Substrate scope : Electron-deficient partners react efficiently due to the electron-withdrawing fluorine substituent.
    demonstrates the utility of stannylated pyrazines as intermediates in functionalizing diazines .

Q. What role does the fluorine substituent play in modulating the electronic properties of pyrazine-based catalysts?

Methodological Answer: The fluorine atom:

  • Enhances electrophilicity : Facilitates nucleophilic attack in catalytic cycles.
  • Stabilizes transition states : Through inductive effects.
    shows that electron-withdrawing groups (e.g., –F) on pyrazines enhance oxygen reduction electrocatalysis by increasing active site electrophilicity .

Q. How can computational methods predict the photophysical behavior of this compound?

Methodological Answer:

  • Model Hamiltonian : Include all 24 vibrational modes for accurate excited-state dynamics (S1_1/S2_2 coupling).
  • Multiconfiguration time-dependent Hartree (MCTDH) : Simulates wave packet propagation to reproduce absorption spectra.
    validated this approach for pyrazine, achieving <5% deviation from experimental spectra .

Q. What strategies mitigate contradictions in reported magnetic properties of pyrazine-based coordination polymers?

Methodological Answer: Discrepancies arise from redox states of bridging ligands. To resolve:

  • Mössbauer spectroscopy : Determine metal oxidation states (e.g., Cr(II) vs. Cr(III)).
  • EPR : Detect ligand-centered radicals.
  • Theoretical modeling : DFT calculations to map spin density distribution.
    highlights how redox-active pyrazine ligands in CrCl2_2(pyrazine)2_2 lead to ferrimagnetic order (55 K) vs. antiferromagnetic behavior in non-redox analogs .

Q. How does this compound interact with biological targets, and what assays are suitable for validation?

Methodological Answer:

  • Molecular docking : Screen against protein databases (e.g., RCSB PDB) to predict binding modes.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • In vitro angiogenesis assays : Chick chorioallantoic membrane (CAM) for growth inhibition studies.
    reports pyrazine derivatives inhibiting angiogenesis at picomolar doses via DNA synthesis disruption .

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